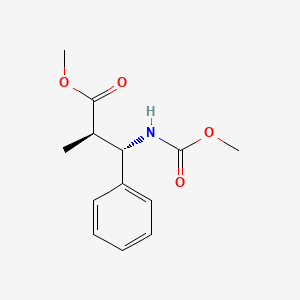
methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate is a complex organic compound with a specific stereochemistry This compound is characterized by its unique structural features, including a methoxycarbonylamino group, a methyl group, and a phenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate typically involves multi-step organic synthesis. One common approach is the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its specific stereochemistry.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate exerts its effects involves interactions with specific molecular targets. The methoxycarbonylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phenyl group provides hydrophobic interactions, which can be crucial in biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylbutanoate: Similar structure but with an additional carbon in the backbone.
Ethyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate |
InChI |
InChI=1S/C13H17NO4/c1-9(12(15)17-2)11(14-13(16)18-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t9-,11+/m1/s1 |
InChI Key |
BYQBEGZQQCTMFD-KOLCDFICSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)NC(=O)OC)C(=O)OC |
Canonical SMILES |
CC(C(C1=CC=CC=C1)NC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















